molecular formula C3HF6N B167796 Hexafluoroacetone imine CAS No. 1645-75-6

Hexafluoroacetone imine

Cat. No.: B167796
CAS No.: 1645-75-6
M. Wt: 165.04 g/mol
InChI Key: VVRCKMPEMSAMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluoroacetone imine is a fluorinated organic compound with the molecular formula C3H2F6N. It is known for its unique chemical properties due to the presence of six fluorine atoms, which significantly influence its reactivity and applications.

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of other chemicals , suggesting that its targets could be the reactants in these chemical reactions.

Mode of Action

Hexafluoroacetone imine is formed by the reaction of hexafluoroacetone with ammonia, resulting in a hemiaminal, which can then be dehydrated with phosphoryl chloride to produce the imine . This suggests that the compound’s mode of action involves the formation of a covalent bond with its target molecules.

Biochemical Pathways

It’s known that the compound is used in the synthesis of hexafluoroisopropanol and sevoflurane , indicating that it may play a role in the biochemical pathways leading to these substances.

Result of Action

Its role in chemical synthesis suggests that it contributes to the formation of new compounds, such as hexafluoroisopropanol and sevoflurane .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of this compound requires specific conditions, including a nitrogen atmosphere and specific temperatures . These factors can significantly impact the compound’s reactivity and the outcome of the reactions it’s involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexafluoroacetone imine typically involves the reaction of hexafluoroacetone with ammonia or primary amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

  • Hexafluoroacetone and Ammonia Reaction

      Reaction: ( \text{(CF}_3\text{)}_2\text{CO} + \text{NH}_3 \rightarrow \text{(CF}_3\text{)}_2\text{C=NH} + \text{H}_2\text{O} )

      Conditions: Inert atmosphere, low temperature, and anhydrous conditions.

  • Hexafluoroacetone and Primary Amines Reaction

      Reaction: ( \text{(CF}_3\text{)}_2\text{CO} + \text{RNH}_2 \rightarrow \text{(CF}_3\text{)}_2\text{C=NR} + \text{H}_2\text{O} )

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexafluoroacetone imine undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or peracids.

      Products: Corresponding oximes or nitriles.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Corresponding amines.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substituted imines or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures.

    Substitution: Halogenating agents, nucleophiles; ambient to mild temperatures.

Scientific Research Applications

Hexafluoroacetone imine has diverse applications in scientific research:

  • Chemistry

    • Used as a reagent in organic synthesis for the introduction of fluorinated groups.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as a bioactive compound in drug discovery.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential use in pharmaceuticals due to its unique chemical properties.
    • Evaluated for its role in diagnostic imaging agents.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of advanced polymers and coatings.

Comparison with Similar Compounds

Hexafluoroacetone imine can be compared with other fluorinated imines and amines:

  • 1,1,1,3,3,3-Hexafluoro-2-propanol

    • Similarity: Both compounds contain six fluorine atoms.
    • Uniqueness: 2-Propanimine has an imine group, while 1,1,1,3,3,3-Hexafluoro-2-propanol has a hydroxyl group.
  • 1,1,1,3,3,3-Hexafluoro-2-propanamine

    • Similarity: Both compounds contain six fluorine atoms and an amine group.
    • Uniqueness: 2-Propanimine has a double bond with nitrogen, while 1,1,1,3,3,3-Hexafluoro-2-propanamine has a single bond with nitrogen.
  • Trifluoromethylated Imines

    • Similarity: Both contain fluorinated groups.
    • Uniqueness: 2-Propanimine has six fluorine atoms, while trifluoromethylated imines typically have three.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6N/c4-2(5,6)1(10)3(7,8)9/h10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRCKMPEMSAMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061844
Record name Hexafluoroisopropylideneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-75-6
Record name 1,1,1,3,3,3-Hexafluoro-2-propanimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1645-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanimine, 1,1,1,3,3,3-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanimine, 1,1,1,3,3,3-hexafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoroisopropylideneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-hexafluoroisopropylideneamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoroacetone imine
Reactant of Route 2
Hexafluoroacetone imine
Reactant of Route 3
Hexafluoroacetone imine
Reactant of Route 4
Hexafluoroacetone imine
Reactant of Route 5
Reactant of Route 5
Hexafluoroacetone imine
Reactant of Route 6
Hexafluoroacetone imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.